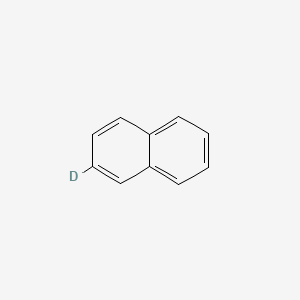

Naphthalene-2-d

Description

Significance of Deuterium (B1214612) Labeling in Chemical Research

Deuterium labeling, the process of replacing one or more hydrogen atoms in a molecule with deuterium atoms, is a cornerstone technique in modern chemical and biochemical research. The substitution of hydrogen (¹H) with deuterium (²H or D) results in a compound that is chemically almost identical to its non-deuterated counterpart but has a greater mass. nist.gov This subtle change provides a powerful tool for researchers across various disciplines.

The primary significance of deuterium labeling lies in its utility for tracing and monitoring molecules. Key applications include:

Elucidating Reaction Mechanisms: By selectively labeling specific positions on a molecule, chemists can track the movement and transformation of atoms throughout a chemical reaction, providing definitive evidence for proposed reaction pathways and intermediates. sigmaaldrich.com

Investigating Pharmacokinetic Properties: In pharmaceutical research, deuterium-labeled drugs allow for precise tracking of a compound's absorption, distribution, metabolism, and excretion (ADME) within a biological system. nist.govsigmaaldrich.com This aids in optimizing drug design and understanding metabolic pathways.

Internal Standards in Mass Spectrometry: Deuterium-labeled compounds are widely used as internal standards in quantitative mass spectrometry. sigmaaldrich.com Since they co-elute with the non-labeled analyte but are distinguishable by their higher mass, they allow for highly accurate and precise quantification by correcting for variations during sample preparation and analysis.

Structural Analysis with NMR Spectroscopy: In Nuclear Magnetic Resonance (NMR) spectroscopy, the use of deuterated solvents is common to avoid interference from proton signals of the solvent itself. Furthermore, selective deuterium labeling within a molecule can simplify complex spectra and provide valuable information about molecular structure and dynamics. sigmaaldrich.com

Overview of Naphthalene-2-d as a Model Compound

Naphthalene (B1677914) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. wikipedia.orgalfa-chemistry.com Its well-defined structure and extensive history of study make it an ideal foundational compound for investigating the chemical and physical properties of the broader PAH class.

This compound is an isotopologue of naphthalene where a single hydrogen atom at the '2' or 'beta' position on the ring structure has been replaced by a deuterium atom. As a model compound, this compound offers several advantages. Its relatively simple, planar structure makes it an excellent subject for spectroscopic and mechanistic studies. The principles and effects observed with this compound can often be extrapolated to understand the behavior of more complex, multi-ring deuterated PAHs. Research on deuterated PAHs is particularly relevant in fields like astrochemistry, where scientists study the distribution and fractionation of deuterium in molecules found in the interstellar medium to understand cosmic nucleosynthesis. chemeo.commedchemexpress.comorst.edu

Scope and Research Objectives

The study of this compound encompasses several key research objectives that leverage the unique properties conferred by its isotopic label. The primary goals of research involving this compound are to:

Develop and Validate Analytical Methods: this compound serves as a crucial internal standard for the quantification of naphthalene in environmental samples, such as air, water, and soil. Research focuses on optimizing analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for trace-level detection.

Probe Reaction Mechanisms: It is used to investigate the mechanisms of electrophilic substitution and other chemical reactions involving the naphthalene ring system. The kinetic isotope effect, a change in reaction rate upon isotopic substitution, can reveal critical details about reaction transition states.

Study Molecular Spectroscopy: The compound is utilized to analyze the vibrational modes of the carbon-deuterium (C-D) bond in aromatic systems. medchemexpress.com Spectroscopic data from model compounds like this compound helps in the identification and characterization of deuterated PAHs in more complex mixtures and extraterrestrial environments. wikipedia.org

Investigate Metabolic Pathways: In toxicological studies, this compound can be used to trace the metabolic fate of naphthalene in organisms, helping to identify the formation of various metabolites and understand the biochemical pathways leading to its toxicity.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are nearly identical to those of standard naphthalene, with the primary difference being a slight increase in molecular weight due to the presence of the deuterium atom. The following table summarizes its key properties.

| Property | Value |

| Chemical Formula | C₁₀H₇D |

| Molecular Weight | 129.18 g/mol chemspider.com |

| Monoisotopic Mass | 129.068877 u chemspider.com |

| Appearance | White crystalline solid alfa-chemistry.comstudy.com |

| Melting Point | ~80.2 °C |

| Boiling Point | ~218 °C sigmaaldrich.comnih.gov |

| Solubility in Water | Low / Insoluble alfa-chemistry.comstudy.com |

| Odor | Aromatic, characteristic of mothballs study.com |

Note: Values for melting point, boiling point, and appearance are based on data for Naphthalene and the fully deuterated Naphthalene-d8, as they are expected to be virtually identical for this compound.

Structure

3D Structure

Properties

CAS No. |

2430-34-4 |

|---|---|

Molecular Formula |

C10H8 |

Molecular Weight |

129.18 g/mol |

IUPAC Name |

2-deuterionaphthalene |

InChI |

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i1D |

InChI Key |

UFWIBTONFRDIAS-MICDWDOJSA-N |

Isomeric SMILES |

[2H]C1=CC=C2C=CC=CC2=C1 |

Canonical SMILES |

C1=CC=C2C=CC=CC2=C1 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of Naphthalene 2 D

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. In the case of deuterated compounds like Naphthalene-2-d, NMR techniques are instrumental in confirming the exact location of the deuterium (B1214612) isotope.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Deuterium Positional Assignment in Deuterated Naphthalenes

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental in assigning the position of deuterium in naphthalene (B1677914) derivatives. The substitution of a proton with a deuterium atom leads to the disappearance of the corresponding signal in the ¹H NMR spectrum and a change in the multiplicity of adjacent carbon signals in the ¹³C NMR spectrum.

In the ¹H NMR spectrum of naphthalene, distinct signals correspond to the α- and β-protons. chegg.com For this compound, the signal corresponding to the proton at the C-2 position is absent, confirming the specific site of deuteration. The integration of the remaining proton signals allows for the quantification of the deuterium incorporation.

The ¹³C NMR spectrum provides further confirmation. The carbon atom bonded to deuterium (C-2) exhibits a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to C-D coupling. Additionally, the chemical shifts of the neighboring carbon atoms can be slightly altered, providing further evidence for the position of deuteration. acs.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) in Structural Elucidation of Deuterated Naphthalene Derivatives

Two-dimensional (2D) NMR techniques offer more detailed structural information by revealing correlations between different nuclei. These methods are particularly useful for complex deuterated naphthalene derivatives.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In a deuterated naphthalene derivative, the absence of cross-peaks involving the deuterated position in the COSY spectrum helps to confirm the site of isotopic labeling. researchgate.netscribd.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons directly bonded to carbon atoms. sdsu.edu For this compound, the carbon at the deuterated position (C-2) will not show a cross-peak in the HSQC spectrum, as it is not directly bonded to a proton. scribd.commdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space correlations between protons that are in close proximity. researchgate.net This is particularly useful for determining the stereochemistry and conformation of substituted naphthalene derivatives.

These 2D NMR techniques, when used in combination, provide a comprehensive and unambiguous structural elucidation of deuterated naphthalene derivatives. researchgate.netnih.gov

Vibrational Spectroscopy Analysis (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the molecular vibrations of a compound. The substitution of hydrogen with deuterium significantly alters the vibrational frequencies, offering a powerful method for spectral assignment and analysis.

Experimental Infrared and Raman Spectroscopic Studies of this compound and Perdeuterated Naphthalene

Experimental IR and Raman spectra of naphthalene and its deuterated analogs, such as Naphthalene-d8 (perdeuterated naphthalene), have been extensively studied. aip.orgcdnsciencepub.com The introduction of deuterium, which is heavier than hydrogen, leads to a noticeable shift of C-H vibrational modes to lower frequencies (C-D modes).

For this compound, the most significant changes are expected in the vibrational modes involving the C-2-H bond. The C-H stretching vibration, typically observed around 3050 cm⁻¹, will be replaced by a C-D stretching vibration at a lower frequency, approximately around 2250 cm⁻¹. Similarly, C-H bending vibrations will also shift to lower wavenumbers upon deuteration.

Comparative analysis of the IR and Raman spectra of naphthalene, this compound, and perdeuterated naphthalene allows for the precise assignment of vibrational modes. aip.orgcdnsciencepub.com

Below is a table summarizing typical vibrational frequency ranges for Naphthalene and their expected shifts upon deuteration.

| Vibrational Mode | Naphthalene (cm⁻¹) | Perdeuterated Naphthalene (cm⁻¹) |

| C-H Stretching | ~3050 | C-D Stretching ~2250 |

| C-C Stretching | ~1600-1300 | ~1550-1250 |

| C-H In-plane Bending | ~1300-1000 | C-D In-plane Bending ~950-750 |

| C-H Out-of-plane Bending | ~1000-700 | C-D Out-of-plane Bending ~750-500 |

Theoretical Prediction and Assignment of Vibrational Modes in Deuterated Naphthalenes

Theoretical calculations, often employing density functional theory (DFT), are a powerful tool for predicting and assigning vibrational modes in molecules like deuterated naphthalenes. researchgate.netnih.gov These calculations can provide a complete set of vibrational frequencies and their corresponding atomic motions (normal modes).

By comparing the theoretically predicted spectra with experimental IR and Raman data, a detailed and accurate assignment of the observed vibrational bands can be achieved. researchgate.net For deuterated naphthalenes, theoretical calculations can precisely predict the frequency shifts for specific vibrational modes upon isotopic substitution, aiding in the interpretation of the experimental spectra. researchgate.net

Theoretical studies have been instrumental in resolving ambiguities in the assignment of certain vibrational modes and in understanding the coupling between different vibrations within the molecule. researchgate.net The good agreement often found between calculated and experimental frequencies validates the accuracy of the theoretical models used to describe the molecular structure and force field of naphthalene and its deuterated derivatives. nasa.govijcesen.com

Isotopic Perturbations in Vibrational Spectra and Normal Mode Analysis

The substitution of a hydrogen atom with its heavier isotope, deuterium, in the naphthalene molecule induces significant and predictable perturbations in its vibrational spectra. This isotopic effect is a powerful tool in vibrational spectroscopy for the assignment of normal modes. The primary cause of these spectral shifts is the change in the reduced mass of the vibrating atoms; the heavier deuterium atom leads to a decrease in the vibrational frequency of the modes in which it participates significantly.

The complexity of naphthalene's infrared (IR) and Raman spectra has historically presented challenges for a complete and satisfactory vibrational assignment. aip.orgaip.org Many fundamental vibrations are weak, sometimes less intense than combination tones or overtones, making definitive assignments difficult. aip.org By comparing the spectra of naphthalene (C₁₀H₈) with its deuterated isotopologues, such as naphthalene-d₈ (C₁₀D₈), researchers can confidently assign frequencies to specific normal modes. aip.orgaip.org Modes involving C-H stretching and bending show the most substantial shifts to lower wavenumbers (cm⁻¹) upon deuteration, confirming their assignment. For instance, C-H stretching vibrations typically found in the 3000-3100 cm⁻¹ region are shifted to significantly lower frequencies for the corresponding C-D stretches.

This principle is fundamental to normal mode analysis. Theoretical models of molecular vibrations are refined by fitting calculated frequencies to the experimentally observed frequencies for both the parent molecule and its deuterated derivatives. The agreement between calculated and observed isotopic shifts validates the force field and the description of the normal modes. While a complete experimental spectrum for this compound is not detailed in the provided sources, the expected perturbations can be inferred from comprehensive studies on more extensively deuterated naphthalenes like naphthalene-d₈.

| Vibrational Mode Type | Typical Frequency Range (Naphthalene, cm⁻¹) | Expected Effect in this compound |

| C-H Stretch | 3000 - 3100 | The single C-D stretch mode will appear at a significantly lower frequency (~2200-2300 cm⁻¹). |

| In-plane C-H Bend | 1000 - 1300 | Modes involving the C-D in-plane bend will shift to a lower frequency. |

| Out-of-plane C-H Bend | 750 - 1000 | Modes involving the C-D out-of-plane bend will shift to a lower frequency. |

| C-C Skeletal Modes | 500 - 1600 | Minor shifts may occur due to coupling with C-H/C-D bending modes. |

This table illustrates the expected isotopic shifts in this compound based on established principles of vibrational spectroscopy.

Infrared Linear Dichroism (IR-LD) Spectroscopy for Orientational Studies of Deuterated Naphthalenes

Infrared Linear Dichroism (IR-LD) is a technique used to determine the orientation of molecules within an ordered or anisotropic sample, such as a stretched polymer film or a liquid crystal. nih.govumontreal.ca The method relies on measuring the differential absorption of infrared light polarized parallel and perpendicular to a defined axis in the sample. umontreal.ca The resulting dichroic ratio provides information about the average orientation of a specific molecular transition dipole moment relative to that axis.

The strategic use of deuteration, creating this compound, significantly enhances the power of IR-LD for orientational analysis. Isotopic substitution creates a unique spectroscopic label without significantly altering the molecule's chemical properties or orientation behavior. The vibrational modes involving the C-D bond are shifted to different frequencies from the C-H modes. nih.gov This spectral separation can resolve ambiguities that arise from overlapping absorption bands in the spectrum of the non-deuterated molecule. nih.gov This allows for a more precise, site-specific probe of molecular orientation. For instance, by measuring the dichroism of a C-D vibrational band in this compound, one can specifically determine the orientation of the C-D bond axis, providing a clear vector for orientational analysis. This approach has been successfully applied to determine the orientation of specific parts of polymer chains by selectively deuterating different blocks within the copolymer. nih.gov

Mass Spectrometry (MS) Techniques in Deuterated Naphthalene Research

High-Resolution Mass Spectrometry for Deuterium Incorporation Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for verifying the successful incorporation of deuterium into a molecule like naphthalene. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS can determine m/z values to several decimal places. astrochem.org This precision is crucial because the masses of isotopes are not exact integers. astrochem.org

The utility of HRMS lies in its ability to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, the goal is to confirm the replacement of one hydrogen atom (¹H) with one deuterium atom (²H or D). The precise mass difference between these isotopes allows for unambiguous confirmation.

Using the exact masses of the relevant isotopes:

¹²C = 12.00000 amu

¹H = 1.00783 amu

²H (D) = 2.01410 amu

The theoretical monoisotopic mass for the parent molecule, naphthalene (C₁₀H₈), can be calculated as: (10 * 12.00000) + (8 * 1.00783) = 128.06264 amu astrochem.org

For this compound (C₁₀H₇D), the mass is: (10 * 12.00000) + (7 * 1.00783) + (1 * 2.01410) = 129.06891 amu

An HRMS instrument can easily resolve this mass difference, confirming not only the presence of the deuterated species but also the degree of deuteration (i.e., distinguishing mono-deuterated from di-deuterated or higher species). This level of precision is essential for quality control in synthesis and for ensuring isotopic purity in subsequent tracer studies.

| Compound | Formula | Nominal Mass (amu) | Exact Monoisotopic Mass (amu) |

| Naphthalene | C₁₀H₈ | 128 | 128.06264 |

| This compound | C₁₀H₇D | 129 | 129.06891 |

Tandem Mass Spectrometry in Mechanistic Studies with Deuterated Tracers

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and for tracking chemical transformations, where deuterated compounds like this compound serve as invaluable tracers. In an MS/MS experiment, ions of a specific mass-to-charge ratio are selected in the first stage of the mass spectrometer, subjected to fragmentation, and the resulting fragment ions are then analyzed in the second stage.

The use of deuterium-labeled compounds is particularly prominent in metabolic studies. For example, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to measure various naphthalene metabolites in biological samples. In these assays, a deuterated version of naphthalene (e.g., naphthalene-d₈) is often used as an internal standard. The deuterated standard is added to the sample at a known concentration. It co-elutes with the non-deuterated analyte but is distinguished by its higher mass in the first mass analysis step.

Upon fragmentation (the second "MS" step), both the analyte and the deuterated standard produce a similar pattern of fragment ions. However, the fragments from the deuterated compound will retain the deuterium atoms, resulting in fragment ions with a correspondingly higher mass. This allows researchers to track the fate of the naphthalene molecule through metabolic pathways and provides a robust method for accurate quantification, as any sample loss or ionization variability affects both the analyte and the internal standard equally. This same principle allows deuterated tracers to be used in studying reaction mechanisms, where the position of the deuterium label can reveal details of bond-breaking and rearrangement processes during fragmentation.

Electronic Spectroscopy Studies

UV-Visible Absorption and Fluorescence Spectroscopy of Deuterated Naphthalenes

The effect of isotopic substitution on the electronic spectra of naphthalene is subtle but significant, particularly in its fluorescence properties. The UV-Visible absorption spectrum, which arises from the promotion of electrons from ground to excited electronic states, is largely unaffected by deuteration. This is because the electronic structure and energy levels of the molecule are determined primarily by the arrangement of electrons and nuclei, which is not substantially altered by the change in neutron count in the nucleus of a single hydrogen atom. Therefore, the absorption maxima (λₘₐₓ) of this compound are expected to be nearly identical to those of naphthalene. For naphthalene in cyclohexane (B81311), prominent absorption peaks are observed around 221 nm, 275 nm, and with weaker bands extending to ~320 nm.

In contrast, the fluorescence properties, such as quantum yield (Φ) and excited-state lifetime (τ), can be more sensitive to deuteration. aip.org Fluorescence is one of several competing pathways for an excited molecule to return to the ground state. Other pathways are non-radiative and include processes like intersystem crossing (ISC) to a triplet state. The rates of these non-radiative processes are dependent on the vibrational energy levels coupled to the electronic states.

Because the C-D bond has a lower vibrational frequency than the C-H bond, the vibrational energy manifold of the deuterated molecule is different. This can alter the efficiency of non-radiative decay. Studies on naphthalene vapor have shown that the deuterium isotope effect on the fluorescence yield is particularly large when the molecule has high excess vibrational energy in the excited state. aip.org This is interpreted as deuteration reducing the rate of the S₁→T₁ (lowest excited singlet to lowest triplet) intersystem crossing. aip.org By slowing this competing non-radiative pathway, deuteration can lead to an increase in fluorescence quantum yield and a longer fluorescence lifetime. The quantum yield of non-deuterated naphthalene in cyclohexane is reported to be 0.23. omlc.orgaatbio.com

| Property | Naphthalene (C₁₀H₈) | This compound (C₁₀H₇D) | Rationale for Effect |

| UV Absorption Maxima | ~275 nm (in cyclohexane) | No significant change expected | Electronic energy levels are largely unaffected by isotopic substitution. |

| Fluorescence Quantum Yield (Φ) | 0.23 (in cyclohexane) omlc.orgaatbio.com | Potential for increase | Deuteration can decrease the rate of non-radiative decay (intersystem crossing), making fluorescence a more favorable de-excitation pathway. aip.org |

| Fluorescence Lifetime (τ) | ~96 ns (in cyclohexane) | Potential for increase | A lower rate of non-radiative decay leads to a longer average time spent in the excited state. |

Electron Spin Resonance (ESR) Spectroscopy for Spin Density Distribution in Anion Radicals of Deuterated Naphthalene

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for probing the distribution of unpaired electron spin density in radical species. In the case of the this compound anion radical, ESR studies provide valuable insights into the electronic perturbations caused by isotopic substitution. The replacement of a proton with a deuteron (B1233211) at the 2-position of the naphthalene ring leads to measurable changes in the hyperfine coupling constants, not only at the site of substitution but also at other positions throughout the molecule.

Seminal research in this area has provided high-resolution ESR spectra for the anion radicals of naphthalene and various deuterated naphthalenes, including this compound. These studies have demonstrated that deuterium substitution results in alterations to the hyperfine splittings of the protons at other locations on the naphthalene ring. These observed changes are attributed to a redistribution of the spin density within the radical anion.

The hyperfine coupling constants for the this compound anion radical, as determined from experimental ESR spectra, are presented in the table below. For comparison, the corresponding values for the undeuterated naphthalene anion radical are also included. The positions on the naphthalene ring are numbered such that positions 1, 4, 5, and 8 are alpha (α) positions, and positions 2, 3, 6, and 7 are beta (β) positions.

| Position | Naphthalene Anion Radical Hyperfine Coupling Constant (Gauss) | This compound Anion Radical Hyperfine Coupling Constant (Gauss) |

|---|---|---|

| 1 | 4.937 | 4.948 |

| 2 | 1.828 | - |

| 3 | 1.828 | 1.832 |

| 4 | 4.937 | 4.931 |

| 5 | 4.937 | 4.931 |

| 6 | 1.828 | 1.832 |

| 7 | 1.828 | - |

| 8 | 4.937 | 4.948 |

| 2-d | - | 0.281 |

The data reveals that the introduction of a deuteron at the 2-position leads to a small but measurable increase in the hyperfine coupling constants of the protons at the 1, 8, 3, and 6 positions. Conversely, a slight decrease is observed for the protons at the 4 and 5 positions. The deuteron itself exhibits a hyperfine coupling constant of 0.281 Gauss.

These shifts in the hyperfine coupling constants upon deuteration are indicative of a subtle redistribution of the unpaired electron's spin density across the naphthalene ring system. The changes, while minor, provide a sensitive probe of the electronic structure of the radical anion and the effects of isotopic substitution on the vibrational modes that influence the spin density distribution. The study of such isotope effects in ESR spectroscopy offers a more direct method for evaluating the vibrational perturbations introduced by deuterium substitution compared to kinetic studies.

Deuterium Isotope Effects in Naphthalene 2 D Systems

Kinetic Isotope Effects (KIEs) in Naphthalene (B1677914) Reactivity

A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org It is expressed as the ratio of the rate constant for the lighter isotopologue (kH) to that of the heavier one (kD). wikipedia.org The magnitude of the KIE provides critical information about the rate-determining step of a reaction.

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken during the rate-determining step of the reaction. princeton.edu For deuterium (B1214612) substitution, this effect arises because the heavier deuterium atom leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. libretexts.org Consequently, more energy is required to break the C-D bond, resulting in a slower reaction rate for the deuterated compound and a kH/kD ratio significantly greater than 1. libretexts.org

Reactions involving the cleavage of a C-H bond at the 2-position of naphthalene would be expected to exhibit a substantial primary KIE upon substitution with deuterium. For instance, in metabolic oxidation reactions mediated by enzymes like cytochrome P450, the rate-limiting step often involves C-H bond abstraction. A large primary KIE (typically in the range of 2 to 8) for the oxidation of naphthalene-2-d would be strong evidence that the C-H bond at the C2 position is cleaved in the slowest step of the mechanism. libretexts.orgresearcher.life

Table 1: Representative Primary Kinetic Isotope Effects in C-H Bond Cleavage Reactions

| Reaction Type | Substrate | Typical kH/kD at 298 K | Implication |

| Enzymatic Oxidation | Naphthalene | ~5-9 | C-H bond cleavage is the rate-determining step. researcher.life |

| E2 Elimination | Alkyl Halide | ~4-7 | C-H bond is broken in the transition state. princeton.edu |

| Bromination | Acetone | ~7 | Tautomerization involving C-H bond breaking is rate-limiting. libretexts.org |

Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted bond is not broken in the rate-determining step. wikipedia.org These effects are generally much smaller than primary KIEs but are highly informative for elucidating reaction mechanisms. wikipedia.orgprinceton.edu They are categorized based on the position of the isotope relative to the reaction center (e.g., α, β).

An α-secondary KIE is often associated with a change in the hybridization of the carbon atom bonded to the deuterium.

A normal SKIE (kH/kD > 1, typically 1.1–1.2) is observed when the hybridization changes from sp3 to sp2, as the out-of-plane bending vibrations in the transition state are less restricted. princeton.eduepfl.ch

An inverse SKIE (kH/kD < 1, typically 0.8–0.9) occurs when hybridization changes from sp2 to sp3, indicating a more sterically crowded or constrained transition state. princeton.eduepfl.ch

In the context of this compound, where the carbon is sp2 hybridized, an inverse SKIE would be expected for reactions where that carbon becomes sp3 hybridized in the transition state. Furthermore, electronic effects can give rise to SKIEs. Studies on naphthalene negative ions have shown that deuterium substitution perturbs the electronic structure, an effect that can be rationalized by adjusting Hückel parameters for the bonds adjacent to the site of deuteration. annualreviews.org This demonstrates how secondary isotope effects can probe subtle electronic changes within the pi system during a reaction. annualreviews.org

Table 2: Mechanistic Interpretation of Secondary KIEs

| Hybridization Change at Labeled Carbon | Type of SKIE | Typical kH/kD | Mechanistic Insight |

| sp2 → sp3 | Inverse | ~0.8-0.9 | Increased steric crowding or bond tightening in the transition state. epfl.ch |

| sp3 → sp2 | Normal | ~1.1-1.2 | Loosening of bending vibrations in the transition state. epfl.ch |

| sp2 → sp2 (no change) | Small or None | ~1.0 | No significant change in bonding environment at the labeled position. epfl.ch |

Thermodynamic Isotope Effects

A thermodynamic or equilibrium isotope effect (EIE) is the effect of isotopic substitution on an equilibrium constant. qmul.ac.uk These effects arise from the differences in the zero-point energies of the reactants and products. In the context of this compound, this pertains to how deuteration affects the stability of complexes or the position of a chemical equilibrium.

Studies on charge-transfer complexes between naphthalene and various acceptors have revealed significant thermodynamic isotope effects. For example, in complexes with picric acid and styphnic acid, the perdeuterated naphthalene (naphthalene-d8) forms a stronger, more stable complex than normal naphthalene. rsc.org This inverse equilibrium isotope effect (K_D/K_H > 1) indicates that the vibrational force constants are greater in the complex than in the free donor molecule.

Further insight comes from studies of host-guest systems, where a protiated benzylphosphonium guest was found to bind more strongly than its deuterated analogues to a supramolecular host derived from naphthalene. nih.gov This normal EIE (K_H/K_D > 1) was driven by enthalpy and opposed by entropy. nih.gov Theoretical calculations confirmed that the effect originates from changes in the zero-point energies associated with low-frequency C-H/D vibrational motions, such as bending and wagging, upon binding. nih.gov These findings highlight that thermodynamic isotope effects are sensitive probes of the subtle changes in noncovalent interactions and vibrational potentials that occur upon complex formation.

Table 4: Thermodynamic Isotope Effects in Naphthalene Complex Formation

| System | Acceptor/Host | Isotope Effect (at 298 K) | Thermodynamic Parameters |

| Naphthalene/Naphthalene-d8 | Picric Acid | K_D/K_H > 1 (Stronger complex with D) | ΔG°(H) = -8.60 kJ/mol, ΔG°(D) = -8.85 kJ/mol. rsc.org |

| Naphthalene/Naphthalene-d8 | Styphnic Acid | K_D/K_H > 1 (Stronger complex with D) | The deuterated complex has a greater free energy of formation. rsc.org |

Deuterium Isotope Effects on Molecular Complex Formation Thermodynamics

The formation of molecular complexes between aromatic hydrocarbons and electron acceptors is a phenomenon driven by charge-transfer interactions. Studies on naphthalene and its deuterated analogues have revealed that deuterium substitution can impact the thermodynamics of these complexation reactions.

Research on the complexation of naphthalene and perdeuterionaphthalene ([²H₈]naphthalene) with picric acid and styphnic acid has shown significant isotope effects. rsc.org In these studies, the deuterated naphthalene derivative consistently formed a stronger complex with both acceptors at all temperatures examined. rsc.org This observation is quantified by the Gibbs free energy of formation (ΔG°), which is more negative for the deuterated complex, indicating a more spontaneous association.

The enhanced stability of the deuterated complex is in line with the greater electropositivity of deuterium compared to protium (B1232500) and the smaller vibrational amplitude of the C-D bond. rsc.org It is important to note that these are secondary equilibrium isotope effects, as no covalent bonds to deuterium are broken during the complex formation. researchgate.net The primary physical basis for such effects in noncovalent interactions can be attributed to differences in the polarities and/or sizes of the deuterated versus non-deuterated isomers. researchgate.net

The thermodynamic parameters for the formation of complexes between naphthalene (C₁₀H₈) and perdeuterionaphthalene (C₁₀D₈) with picric acid and styphnic acid are detailed below.

Table 1: Thermodynamic data for the formation of molecular complexes of naphthalene and perdeuterionaphthalene with picric acid and styphnic acid. The data indicates that the deuterated naphthalene forms a more stable complex with both acceptors, as shown by the more negative ΔG° values. rsc.org

The positive entropies of formation for the picrate (B76445) complexes are consistent with findings for a variety of aromatic hydrocarbons and are thought to arise from the stacking of donor and acceptor molecules in alternating layers, along with potential disorder within the crystals. rsc.org Conversely, the styphnate complexes exhibit negative entropies of formation. rsc.org Styphnic acid generally forms weaker complexes than picric acid, which is attributed to steric factors and the electron-releasing nature of its hydroxyl group. rsc.org

Isotopic Influence on Energetic Parameters of Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder reaction, are fundamental processes in organic synthesis for the formation of cyclic compounds. wikipedia.org The substitution of hydrogen with deuterium in the reactants can influence the energetic parameters and kinetics of these reactions, an effect known as the kinetic isotope effect (KIE).

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the [2+4] Diels-Alder cycloaddition reactions of naphthalene with acetylene (B1199291) (C₂H₂) and ethylene (B1197577) (C₂H₄). civilica.com These studies have analyzed the thermodynamic and kinetic parameters of the reactions and explored the effect of replacing hydrogen atoms with deuterium. civilica.com The KIE arises because the C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. libretexts.org Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step. libretexts.org

In the context of Diels-Alder reactions, which are typically concerted, the mechanism can be synchronous (bonds form simultaneously) or asynchronous (bonds form at slightly different times). researchgate.net The degree of asynchronicity can be influenced by the electronic nature of the reactants. researchgate.net While a large KIE is often indicative of C-H bond breaking in the transition state, even secondary isotope effects, where the C-D bond is not directly broken, can provide valuable mechanistic insights.

A study on the carboxylation of naphthalene by the enzyme naphthalene carboxylase revealed a strong hydrogen isotope effect, suggesting that the removal of the proton at the C-2 position is involved in the rate-limiting step of the reaction. asm.org This points to a mechanism where the C-H bond at the reaction site is significantly weakened in the transition state.

The following table presents a hypothetical comparison of activation energies for the Diels-Alder reaction of naphthalene and this compound with a generic dienophile, illustrating the expected isotopic influence.

Table 2: Hypothetical energetic parameters for the Diels-Alder reaction of naphthalene and this compound. A kinetic isotope effect (kH/kD) greater than 1.0 is expected, indicating a slower reaction rate for the deuterated compound due to the higher activation energy required to weaken the C-D bond in the transition state.

The study of such isotopic influences provides a deeper understanding of reaction mechanisms, transition state geometries, and the subtle interplay of electronic and vibrational effects in chemical transformations.

Mechanistic Elucidation Via Naphthalene 2 D Labeling Studies

Reaction Mechanism Investigations Using Deuterium (B1214612) as a Mechanistic Probe

Deuterium labeling is a cornerstone technique for investigating reaction mechanisms, particularly in the realm of electrophilic aromatic substitution. The distinct mass of deuterium compared to protium (B1232500) can lead to kinetic isotope effects (KIEs), where the rate of a reaction is altered upon isotopic substitution. The presence or absence of a KIE can provide crucial information about the rate-determining step of a reaction.

In the context of naphthalene (B1677914), electrophilic substitution is a well-studied class of reactions. Naphthalene is more reactive than benzene (B151609) and typically undergoes substitution at the C1 (α) position due to the greater stability of the resulting carbocation intermediate, which can be resonance-stabilized without disrupting the aromaticity of the second ring. masterorganicchemistry.comlibretexts.orgstackexchange.com

Studies on the acid-catalyzed hydrogen-deuterium exchange in naphthalene provide direct insight into the mechanism of electrophilic aromatic substitution. acs.orgacs.org When naphthalene is treated with a deuterated acid, such as D₂SO₄, the hydrogen atoms on the aromatic ring can be replaced by deuterium. The rates of exchange at the α and β positions can be measured, providing a quantitative measure of the relative reactivity of these sites.

By using naphthalene-2-d (β-deuterated naphthalene) as a starting material and running the exchange reaction in a protic acid, the rate of deuterium loss can be monitored to understand the reverse reaction—the deprotonation step. The relative rates of deuterium exchange at different positions and under various conditions help to map out the energy landscape of the reaction and confirm the structure of the transition states.

Table 1: Relative Rates of Hydrogen-Deuterium Exchange in Naphthalene

| Position | Relative Rate of Exchange |

|---|---|

| α (C1, C4, C5, C8) | ~10 |

| β (C2, C3, C6, C7) | 1 |

Note: These are approximate relative rates and can vary with reaction conditions. acs.org

Tracing Molecular Rearrangements and Transformations with Deuterium Labels

Beyond probing reaction mechanisms, deuterium labeling is an indispensable tool for tracking the movement of atoms within a molecule during rearrangements and transformations. The thermal rearrangement of aromatic hydrocarbons is a fascinating area where such labeling studies have been pivotal.

One of the most notable examples is the thermal automerization of naphthalene, a process where the carbon atoms of the naphthalene skeleton rearrange, or "scramble," at high temperatures. wikipedia.org This was first demonstrated through elegant experiments using ¹³C-labeled naphthalene. Similarly, deuterium labeling can be used to follow the fate of specific hydrogen atoms during such processes.

If this compound were subjected to the high temperatures required for automerization, the deuterium label would not remain fixed at the C2 position. Instead, it would be distributed among the various positions of the naphthalene ring as the underlying carbon skeleton rearranges. The mechanism for this scrambling is thought to involve complex pathways, potentially including valence isomerization to species like azulene, followed by rearrangement and reversion to the more stable naphthalene skeleton. wikipedia.org

Another relevant phenomenon is the photolysis-induced scrambling of polycyclic aromatic hydrocarbons (PAHs). arxiv.org Studies on deuterated PAHs have shown that under UV irradiation, hydrogen and deuterium atoms can migrate between different positions on the aromatic ring. This scrambling is attributed to facile 1,2-hydrogen (or deuterium) shifts, with the energy for these shifts being provided by the photo-excitation. The slight difference in zero-point energy between a C-H and a C-D bond can lead to different rates of scrambling for the two isotopes. arxiv.org

Such studies are crucial for understanding the behavior of PAHs in various environments, from combustion processes to interstellar chemistry. The use of specifically labeled molecules like this compound allows for precise tracking of these intramolecular migrations.

Deuterium Labeling in Understanding σ-π Interactions and Spin Density Redistribution

The introduction of a deuterium atom into an aromatic system can also be used to probe its electronic structure, particularly in radical ions where there is an unpaired electron. Techniques such as Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) spectroscopy are used to map the distribution of the unpaired electron's spin density across the molecule. diva-portal.orgru.nl

The spin density at a particular carbon atom in a π-radical is related to the hyperfine splitting constant (hfc) of the proton attached to it. However, assigning the observed splitting constants to specific protons can be challenging. illinois.educdnsciencepub.com This is where isotopic labeling with deuterium becomes invaluable. Replacing a proton with a deuteron (B1233211) (which has a different magnetic moment and spin) at a specific position, such as in this compound, will cause a predictable change in the EPR or ENDOR spectrum, allowing for unambiguous assignment of the hyperfine splitting constants. ru.nl

Once the assignments are made, the experimental spin densities can be compared with theoretical calculations from molecular orbital theory to refine our understanding of the electronic structure of the radical ion. ru.nlillinois.edu Studies on the naphthalene radical anion, for example, have used deuterated analogues to confirm that the highest spin density is at the α-positions.

Furthermore, Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a powerful NMR technique for studying radical pair reactions. wikipedia.orgnih.gov The signals in a CIDNP spectrum can be strongly enhanced, appearing as either positive (absorption) or negative (emission) peaks, depending on the spin dynamics of the radical pair intermediates. The magnitude and sign of the CIDNP effect are dependent on the hyperfine coupling constants of the nuclei in the radical intermediates. By using a deuterated substrate like this compound in a reaction that proceeds through a radical mechanism, the CIDNP spectrum would be altered in a predictable way, providing detailed mechanistic insights into the radical intermediates and their reaction pathways. rsc.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Naphthalene |

| Benzene |

| Azulene |

| Deuterium |

| Protium |

Theoretical and Computational Studies on Naphthalene 2 D

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying polycyclic aromatic hydrocarbons due to its favorable balance of computational cost and accuracy. uobabylon.edu.iqresearchgate.net It has been extensively applied to understand the properties of naphthalene (B1677914) and its derivatives, including Naphthalene-2-d.

The electronic structure is also largely unperturbed by deuteration. Key electronic properties are determined by the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For naphthalene, the HOMO-LUMO gap is a critical parameter indicating its stability and reactivity. samipubco.com DFT calculations have placed this gap at approximately 4.75 eV. samipubco.comsamipubco.com The electron density is delocalized across the carbon backbone. researchgate.net Charge density difference plots show that upon interaction with surfaces like Cu(111), there is minimal charge transfer for naphthalene, indicating its stable aromatic system. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for Naphthalene (Calculated via DFT) Note: The geometry for this compound is nearly identical, with the primary difference being the C2-D bond.

| Parameter | Bond Length (Å) | Source |

| C1-C2 | 1.378 | researchgate.net |

| C2-C3 | 1.411 | researchgate.net |

| C4a-C8a | 1.422 | researchgate.net |

| C1-C8a | 1.425 | researchgate.net |

| C1-H1 | 1.088 | researchgate.net |

| C2-H2 | 1.085 | researchgate.net |

DFT calculations are instrumental in predicting and interpreting the various spectra of this compound.

Vibrational Spectra: The most significant effect of isotopic substitution is observed in the vibrational spectra. The change in mass from hydrogen to deuterium (B1214612) at the C2 position alters the frequencies of vibrational modes involving this atom, particularly the C-H stretching and bending modes. DFT calculations, often combined with a scaled quantum mechanical force field (SQM FF) method, can accurately predict these shifts. nih.gov Studies on the radical anions of fully deuterated naphthalene (naphthalene-d8) versus normal naphthalene (naphthalene-h8) show that while C-C stretching modes are slightly softened, the C-H stretching intensities are dramatically reduced upon deuteration and shifted to lower wavenumbers. researchgate.netcdnsciencepub.com For this compound, the most prominent change is the appearance of a C-D stretching vibration at a lower frequency (around 2250-2300 cm⁻¹) compared to the C-H stretch (around 3050-3100 cm⁻¹). niscpr.res.in The strong infrared band for naphthalene around 783 cm⁻¹, attributed to in-phase C-H out-of-plane wagging, is also affected by deuteration at a single position. niscpr.res.in

Table 2: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Naphthalene Note: Deuteration at the 2-position would primarily shift the C2-H related modes to lower frequencies.

| Vibrational Mode | Calculated Frequency (B3LYP/6-311++G**) | Experimental Frequency (IR) | Source |

| C-H Stretch | 3050 | 3058 | niscpr.res.in |

| Ring C-C Stretch | 1518 | 1519 | niscpr.res.in |

| In-phase C-H wagging | 784 | 783 | niscpr.res.in |

NMR Spectra: Computational methods can predict ¹H and ¹³C NMR chemical shifts. samipubco.com For this compound, the ¹H NMR spectrum would be identical to that of naphthalene, except for the absence of the signal corresponding to the proton at the C2 position. In the ¹³C NMR spectrum, the carbon atom bonded to deuterium (C2) would exhibit a characteristic multiplet splitting pattern due to C-D coupling and a slight isotopic shift. The chemical shifts of other carbon atoms are only minimally affected. Calculations using the GIAO method at the B3LYP/6–311++G(d,p) level have shown good agreement with experimental NMR data for naphthalene derivatives. researchgate.net

Electronic Spectra: Isotopic substitution has a negligible effect on the electronic absorption spectra, as these transitions are governed by the electronic structure of the π-system. acs.org Time-dependent DFT (TD-DFT) is used to calculate excitation energies and absorption wavelengths. nih.gov Calculations for naphthalene predict the lowest energy singlet excited state (S₀ → S₁) transition to have a small bathochromic (red) shift of no more than 3 nm, even when considering interactions with other molecules or ice surfaces. acs.org Theoretical studies have explored the singlet and triplet excited states, with calculations accurately reproducing the experimental singlet/triplet energy gap and the characteristic absorption of the lowest energy triplet state around 400 nm. mdpi.com

Ab Initio and Semi-Empirical Quantum Mechanical Approaches

Beyond DFT, other quantum mechanical methods have been employed to study naphthalene and its isotopologues.

Ab Initio Methods: Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Complete Active Space Self-Consistent Field (CASSCF), are based on first principles without empirical parameterization. cdnsciencepub.comnih.gov Hartree-Fock calculations have been used alongside DFT to study naphthalene, though DFT methods that include electron correlation often provide results in better agreement with experimental spectra. samipubco.comsamipubco.comnih.gov For instance, vibrational frequencies calculated with HF methods generally require larger scaling factors than those calculated with DFT to match experimental values. nih.gov The CASSCF method has been successfully applied to analyze the vibrational force field and IR intensities of the naphthalene radical anion, providing results that align well with experimental data. cdnsciencepub.com Ab initio calculations have also been used to determine the zero-field splitting parameter D in the triplet state of naphthalene, yielding results in reasonable agreement with experiments. aip.org

Semi-Empirical Methods: Semi-empirical methods, such as AM1, offer a computationally less expensive alternative for large systems, though with reduced accuracy compared to DFT or ab initio approaches. ipme.ru These methods have been used to calculate properties like polarizability for naphthalene derivatives. While the quantitative agreement with DFT or experimental values may be poor, they can provide good statistical correlations, making them useful for predictive scaling in large-scale screening studies. ipme.ru

Molecular Orbital Theory Analysis for Reactivity and Isotope Effects

Reactivity: Molecular Orbital (MO) theory, particularly Frontier Molecular Orbital (FMO) theory, is central to understanding the reactivity of naphthalene. ucsb.edu The reaction characteristics are dictated by the HOMO and LUMO. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). samipubco.com In naphthalene, the frontier electron density in the HOMO is highest at the α-positions (1, 4, 5, 8). ucsb.edu Consequently, electrophilic substitution reactions, such as nitration or halogenation, preferentially occur at the C1 position. ucsb.eduacs.org The deuteration at the C2 position in this compound does not alter this inherent reactivity profile, which is governed by the electronic distribution of the π-system. mdpi.comlibretexts.org

Isotope Effects: The primary influence of substituting hydrogen with deuterium is the kinetic isotope effect (KIE), which is a change in the reaction rate. The C-D bond has a lower zero-point vibrational energy and is therefore stronger than the C-H bond. As a result, reactions that involve the cleavage of the bond to the isotope at the C2 position will proceed more slowly for this compound than for naphthalene. This effect is most pronounced when the C-D bond cleavage is part of the rate-determining step of the reaction. For example, in the oxidation of naphthalene by OH radicals, the initial addition can occur at either the C1 or C2 position. acs.org If a subsequent step involved hydrogen (or deuterium) abstraction from this position, a significant KIE would be expected. The analysis of electron-vibration interactions in the deuterated naphthalene radical anion also provides insight into how isotopic substitution affects the molecule's dynamic properties. cdnsciencepub.com

Applications of Naphthalene 2 D in Advanced Chemical Research

Deuterium-labeled compounds, such as Naphthalene-2-d, have become indispensable tools in modern chemical research. The substitution of a protium (B1232500) atom with a deuterium (B1214612) atom imparts subtle yet significant changes in the molecule's physicochemical properties, a phenomenon known as the kinetic isotope effect. This effect, along with the distinct spectroscopic signature of deuterium, allows researchers to probe reaction mechanisms, enhance material properties, and improve analytical methods. This article explores the multifaceted applications of this compound in several key areas of advanced chemical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.